3-Ethyl-1,4-diazepan-2-one

Description

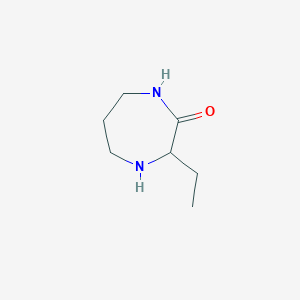

3-Ethyl-1,4-diazepan-2-one is a seven-membered heterocyclic compound featuring a diazepane backbone with an ethyl substituent at the 3-position and a ketone group at the 2-position. lactuca, suggesting ecological or bioactive relevance . Its structural analogs, such as 3-methyl and 3,3-dimethyl derivatives, have been extensively characterized, providing indirect insights into its properties.

Properties

IUPAC Name |

3-ethyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-2-6-7(10)9-5-3-4-8-6/h6,8H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCXXMVKFMVWMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization to form the diazepanone ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and may be carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for efficient and scalable synthesis. These methods can optimize reaction conditions, such as temperature and pressure, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1,4-diazepan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The nitrogen atoms in the diazepanone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-1,4-diazepan-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-ethyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may enhance the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative or anxiolytic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Diazepan-2-one Derivatives

Note: The molecular formula for this compound is inferred as C₈H₁₄N₂O based on structural analogs.

Key Observations:

- Substituent Effects: Ethyl vs. 3,3-Dimethyl vs. 3-Ethyl: The dimethyl variant exhibits enhanced rigidity due to two methyl groups at C3, influencing ring puckering dynamics . Benzyl/Phenethyl Derivatives: Aromatic substituents (e.g., benzyl, phenethyl) significantly increase molecular weight and lipophilicity, as evidenced by HRMS and IR data .

Key Findings:

- Reactivity : Steric effects from substituents (e.g., Boc groups) hinder allylic alkylation, underscoring the need for optimized protecting-group strategies .

- Spectral Trends : Aromatic substituents produce distinct ¹H NMR aromatic signals (δ 7.2–7.3) and elevated C=O stretching frequencies (~1666 cm⁻¹) compared to aliphatic analogs .

Biological Activity

3-Ethyl-1,4-diazepan-2-one, also known by its CAS number 808737-30-6, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a diazepane ring structure with an ethyl group at the 3-position and a carbonyl group at the 2-position. This configuration contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain analogs possess inhibitory effects against a range of bacterial strains, highlighting their potential as antibacterial agents.

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The results suggest that this compound could serve as a lead compound in cancer therapeutics .

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. It is believed to act on specific molecular targets involved in cell signaling pathways:

- Cholinergic System Modulation : Similar compounds have been shown to inhibit cholinesterase enzymes, thereby enhancing acetylcholine levels in synaptic clefts, which may contribute to cognitive enhancement and neuroprotective effects .

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .

Case Studies

A recent clinical study explored the efficacy of a derivative of this compound in patients with mild cognitive impairment. The study reported improvements in cognitive function as measured by standardized tests, providing preliminary evidence for its potential use as a cognitive enhancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.